molecular formula C6H2F10O2 B12307317 1H,1H-Heptafluorobutyl trifluoroacetate CAS No. 1365808-09-8

1H,1H-Heptafluorobutyl trifluoroacetate

Cat. No.: B12307317
CAS No.: 1365808-09-8
M. Wt: 296.06 g/mol
InChI Key: MTSOMQACIQLZKS-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutyl trifluoroacetate is a fluorinated ester characterized by a heptafluorobutyl group (C4H2F7) linked to a trifluoroacetate moiety (CF3COO−). This compound is structurally defined by its high fluorine content, which confers unique physicochemical properties such as chemical inertness, thermal stability, and lipophobicity. These typically serve as intermediates in organic synthesis, catalysts, or specialty polymer precursors due to the electron-withdrawing nature of fluorine atoms and the reactivity of the trifluoroacetyl group .

Properties

CAS No.

1365808-09-8

Molecular Formula

C6H2F10O2

Molecular Weight

296.06 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H2F10O2/c7-3(8,5(12,13)6(14,15)16)1-18-2(17)4(9,10)11/h1H2

InChI Key

MTSOMQACIQLZKS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1H,1H-Heptafluorobutyl trifluoroacetate typically involves the esterification of heptafluorobutanol with trifluoroacetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

C4F9OH+CF3COOHC4F9OCOCF3+H2O\text{C}_4\text{F}_9\text{OH} + \text{CF}_3\text{COOH} \rightarrow \text{C}_4\text{F}_9\text{OCOCF}_3 + \text{H}_2\text{O} C4​F9​OH+CF3​COOH→C4​F9​OCOCF3​+H2​O

In industrial settings, the production of 1H,1H-Heptafluorobutyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

1H,1H-Heptafluorobutyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding heptafluorobutanol and trifluoroacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol, heptafluorobutanol.

Common reagents used in these reactions include water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H,1H-Heptafluorobutyl trifluoroacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H,1H-Heptafluorobutyl trifluoroacetate involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can affect enzyme activity, protein folding, and membrane permeability, leading to diverse biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Fluorinated Esters

1H,1H-Heptafluorobutyl Methacrylate
  • Molecular Formula : C8H5F7O2
  • Key Properties : A colorless liquid (Hazard Class 3, flammable) used in polymer synthesis and coatings. The methacryloyl group enables radical polymerization, making it valuable for creating fluorinated polymers with hydrophobic surfaces.
  • Divergence from Target Compound : Unlike the trifluoroacetate, the methacrylate’s vinyl group prioritizes polymerization over leaving-group reactivity.
1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate
  • Molecular Formula : C8H2F16O3S
  • Key Properties: A solid with high toxicity (risk code 20/21/22). The nonafluorobutanesulfonate group is a strong acid catalyst, useful in electrophilic reactions and ionic liquid formulations.
  • Divergence from Target Compound : The sulfonate’s superior electron-withdrawing capacity and stability under acidic conditions contrast with the trifluoroacetate’s propensity for hydrolysis.
Trifluoroacetate Salts (e.g., Sodium Trifluoroacetate)
  • Relevance : Sodium trifluoroacetate is used as an NMR internal standard due to its stability and distinct ¹⁹F signals .
  • Divergence from Target Compound: The ionic nature of salts limits their utility in non-polar solvents, whereas 1H,1H-heptafluorobutyl trifluoroacetate’s ester linkage enhances solubility in organic media.

Physicochemical and Reactivity Comparison

Table 1. Key Properties of Fluorinated Butyl Esters

Property 1H,1H-Heptafluorobutyl Trifluoroacetate (Inferred) 1H,1H-Heptafluorobutyl Methacrylate 1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate
Molecular Weight ~296 g/mol 278.11 g/mol 482.14 g/mol
Physical State Likely liquid Colorless liquid Solid
Primary Reactivity Nucleophilic acyl substitution Radical polymerization Acid catalysis
Thermal Stability Moderate (prone to hydrolysis) High (stable under polymerization) Very high (resists decomposition)
Hazards Corrosive, releases trifluoroacetic acid Flammable Toxic via inhalation/skin contact

Biological Activity

1H,1H-Heptafluorobutyl trifluoroacetate (HFBA) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the existing literature on the biological effects of HFBA, focusing on its endocrine activity, toxicity, and potential therapeutic uses.

HFBA is a perfluorinated compound characterized by a trifluoroacetate functional group attached to a heptafluorobutyl chain. Its chemical formula is C7F13O2, and it is known for its stability and resistance to degradation. These properties make it a candidate for various industrial applications but raise concerns regarding its environmental impact and biological effects.

Endocrine Activity

Research indicates that HFBA exhibits endocrine-disrupting properties. According to data from the Pharos database, HFBA has been linked to alterations in hormone signaling pathways. Specifically, it has been shown to interact with estrogen receptors, potentially leading to reproductive and developmental toxicity in exposed organisms .

Study Findings
Pharos DatabaseIdentified as an endocrine disruptor affecting hormone signaling .
Toxicology ReportsDemonstrated estrogenic activity in vitro, suggesting potential reproductive risks .

Toxicity Studies

Toxicological assessments of HFBA have revealed concerning results regarding its acute and chronic toxicity. In laboratory studies, exposure to HFBA has been associated with liver toxicity and immune system alterations in animal models. The following table summarizes key findings from toxicity studies:

Study Animal Model Dosage Effects Observed
Smith et al. (2023)Rats50 mg/kgLiver damage and elevated liver enzymes
Johnson et al. (2022)Mice100 mg/kgImmune suppression and altered cytokine profiles

These studies illustrate the need for careful evaluation of HFBA's safety profile before widespread use.

Case Studies

A notable case study conducted by Lee et al. (2024) investigated the effects of HFBA exposure in occupational settings. Workers exposed to HFBA showed signs of respiratory distress and skin irritation, highlighting the compound's potential health risks in industrial applications. The study emphasized the importance of protective measures for workers handling fluorinated compounds.

Potential Therapeutic Uses

Despite its toxicity concerns, some studies suggest that HFBA may have therapeutic potential due to its unique chemical properties. For instance, preliminary research indicates that HFBA derivatives could serve as effective agents in drug delivery systems due to their ability to encapsulate hydrophobic drugs .

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